2-(2-Hydroxyphenyl)-2-methylpropanenitrile
Description
2-(2-Hydroxyphenyl)-2-methylpropanenitrile is an organic compound characterized by a hydroxyphenyl group attached to a branched propanenitrile moiety.
Properties
IUPAC Name |
2-(2-hydroxyphenyl)-2-methylpropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-10(2,7-11)8-5-3-4-6-9(8)12/h3-6,12H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBAUGSBVVLEJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC=CC=C1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501269410 | |
| Record name | 2-Hydroxy-α,α-dimethylbenzeneacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501269410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870552-28-6 | |
| Record name | 2-Hydroxy-α,α-dimethylbenzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=870552-28-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxy-α,α-dimethylbenzeneacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501269410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyphenyl)-2-methylpropanenitrile typically involves the reaction of 2-hydroxyacetophenone with a suitable nitrile source under basic conditions. One common method is the reaction of 2-hydroxyacetophenone with acetonitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and advanced purification techniques are often employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxyphenyl)-2-methylpropanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used for the reduction of the nitrile group.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base to form ethers or esters.
Major Products Formed
Oxidation: Formation of 2-(2-quinonyl)-2-methylpropanenitrile.
Reduction: Formation of 2-(2-hydroxyphenyl)-2-methylpropanamine.
Substitution: Formation of 2-(2-alkoxyphenyl)-2-methylpropanenitrile or 2-(2-acetoxyphenyl)-2-methylpropanenitrile.
Scientific Research Applications
2-(2-Hydroxyphenyl)-2-methylpropanenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxyphenyl)-2-methylpropanenitrile involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Hydroxyl Group Position and Additional Substituents
Halogen-Substituted Analogs
- Key Findings: Bromine or chlorine substituents enhance electrophilicity, making these analogs suitable for Suzuki-Miyaura or Ullmann-type coupling reactions . The addition of a propylamino group (as in ) introduces basicity, expanding utility in pesticide synthesis .
Variations in the Propanenitrile Moiety
- Key Findings: The methyl branch in the base compound improves steric protection of the nitrile group, reducing unintended hydrolysis . Acetone cyanohydrin, a simpler analog, is highly toxic due to cyanide release, limiting its applications compared to aryl-substituted derivatives .
Application-Based Comparisons
- Key Findings: Amino-substituted derivatives (e.g., 2-(4-aminophenyl)-2-methylpropanenitrile) dominate agrochemical markets due to their role in synthesizing herbicides and insecticides . Procyazine’s triazine ring confers herbicidal activity via inhibition of photosynthesis, a mechanism absent in the base compound .
Biological Activity
2-(2-Hydroxyphenyl)-2-methylpropanenitrile, also known by its CAS number 870552-28-6, is an organic compound characterized by a hydroxyphenyl group and a nitrile group attached to a methyl-substituted carbon. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C11H13N
- Molecular Weight : 175.23 g/mol
- Functional Groups : Hydroxy (-OH), Nitrile (-C≡N)
| Property | Value |
|---|---|
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in DMSO |
| Stability | Stable under normal conditions |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The hydroxy group can form hydrogen bonds with enzymes and receptors, while the nitrile group may participate in nucleophilic addition reactions. These interactions can modulate enzyme activity and receptor signaling pathways, leading to diverse biological effects.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, phenolic compounds often demonstrate significant antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes and interfere with metabolic processes.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. The compound's structural features allow it to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Anticancer Activity
In a study investigating the anticancer effects of phenolic compounds, derivatives similar to this compound were tested against human colorectal adenocarcinoma cell lines. Results indicated significant reductions in cell viability, suggesting potential therapeutic applications in cancer treatment .
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis | |
| Enzyme Modulation | Interaction with key metabolic enzymes |
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 2-hydroxyacetophenone with a nitrile source under basic conditions. Common methods include:
- Reagents Used : Sodium hydride or potassium carbonate
- Solvents : Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
- Temperature : Elevated conditions for optimal yield
Chemical Reactions
The compound can undergo several chemical reactions that may enhance its biological activity:
- Oxidation : Hydroxy group can be oxidized to form ketone derivatives.
- Reduction : Nitrile group can be reduced to an amine.
- Substitution : Hydroxy group can participate in nucleophilic substitution reactions.
These reactions not only modify the compound's structure but may also alter its biological activity, making it a versatile candidate for further research.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
